(3-Chloropyridin-4-yl)methanamine hydrochloride
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Overview
Description
(3-Chloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (3-Chloropyridin-4-yl)methanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Chloropyridin-4-yl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another pyridine derivative with similar inhibitory properties.
(4-Chloropyridin-3-yl)methanamine hydrochloride: A structural isomer with different reactivity and applications.
Uniqueness
(3-Chloropyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8Cl2N2 |
---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
(3-chloropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
InChI Key |
BPSLAAFKQVJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)Cl.Cl |
Origin of Product |
United States |
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